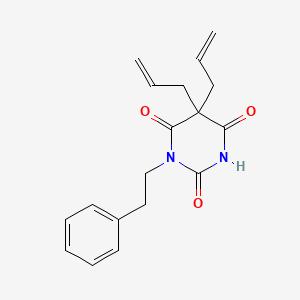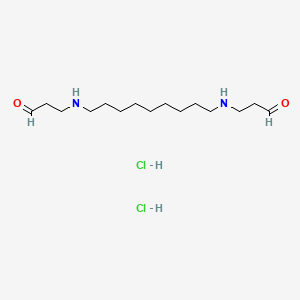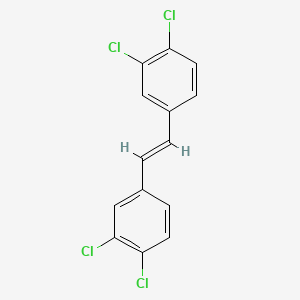
1,1'-Imidazolidine-1,3-diyldioctadecan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1’-Imidazolidine-1,3-diyldioctadecan-1-one is a compound belonging to the class of imidazolidinones. These compounds are characterized by a five-membered ring containing two nitrogen atoms and a carbonyl group. Imidazolidinones are widely found in pharmaceuticals, natural products, and other biologically active compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of imidazolidinones typically involves the incorporation of a carbonyl group into 1,2-diamines, diamination of olefins, intramolecular hydroamination of linear urea derivatives, or aziridine ring expansion . For 1,1’-Imidazolidine-1,3-diyldioctadecan-1-one, a common synthetic route involves the reaction of octadecanoyl chloride with imidazolidine under basic conditions to form the desired product.
Industrial Production Methods
Industrial production of imidazolidinones often employs catalytic methods to enhance yield and selectivity. For instance, the use of palladium-catalyzed diamination of 1,3-dienes with 1,3-dialkylureas has been reported to achieve high yields and excellent enantioselectivities under mild reaction conditions .
Chemical Reactions Analysis
Types of Reactions
1,1’-Imidazolidine-1,3-diyldioctadecan-1-one can undergo various chemical reactions, including:
Oxidation: Conversion to imidazolidinones and imidazolones in the presence of copper and air.
Reduction: Reduction of the carbonyl group to form corresponding alcohols.
Substitution: Nucleophilic substitution reactions at the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Copper and air.
Reduction: Hydrogen gas and a suitable catalyst (e.g., palladium on carbon).
Substitution: Nucleophiles such as amines or alkyl halides.
Major Products
Oxidation: Imidazolidinones and imidazolones.
Reduction: Corresponding alcohols.
Substitution: Substituted imidazolidinones.
Scientific Research Applications
1,1’-Imidazolidine-1,3-diyldioctadecan-1-one has various applications in scientific research, including:
Mechanism of Action
The mechanism of action of 1,1’-Imidazolidine-1,3-diyldioctadecan-1-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 1,1’-[Imidazolidine-1,3-diylbis(methylene)]bis(1H-benzotriazole)
- 1,1’-Imidazolidine-1,3-diylbisoctadec-9-en-1-one
Uniqueness
1,1’-Imidazolidine-1,3-diyldioctadecan-1-one is unique due to its specific structure, which imparts distinct physical and chemical properties. Its long alkyl chain contributes to its hydrophobic nature, making it suitable for applications in materials science and polymer production .
Properties
CAS No. |
32634-13-2 |
|---|---|
Molecular Formula |
C39H76N2O2 |
Molecular Weight |
605.0 g/mol |
IUPAC Name |
1-(3-octadecanoylimidazolidin-1-yl)octadecan-1-one |
InChI |
InChI=1S/C39H76N2O2/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-38(42)40-35-36-41(37-40)39(43)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h3-37H2,1-2H3 |
InChI Key |
IRFQDDXRKSCIRD-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)N1CCN(C1)C(=O)CCCCCCCCCCCCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


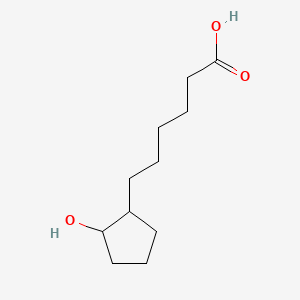
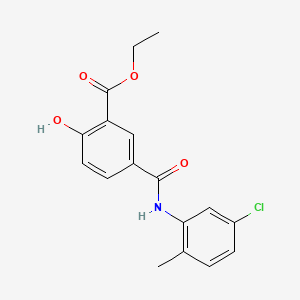




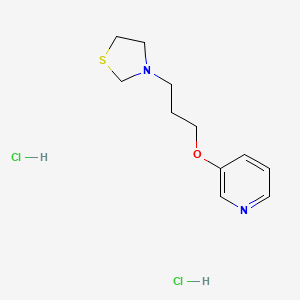
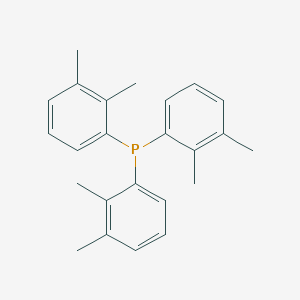


![10-Chloro-11H-indeno[1,2-b]quinoline](/img/structure/B14675041.png)
